Acetic acid, 3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy- is a compound with the Chemical Abstracts Service number 300657-03-8. It is classified as a fatty acid binding protein 4 inhibitor, which plays a significant role in lipid metabolism and has potential therapeutic applications in conditions such as obesity and diabetes. The molecular formula of this compound is , and it has a molecular weight of 474.55 g/mol .
The synthesis of acetic acid, 3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy- typically involves multi-step organic reactions that may include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of acetic acid, 3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy- can be represented as follows:
The compound features a complex structure with multiple aromatic rings and functional groups that contribute to its biological activity.
Acetic acid, 3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy- participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
As a fatty acid binding protein 4 inhibitor, acetic acid, 3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy- functions by binding to the fatty acid-binding pocket of fatty acid binding protein 4. This interaction inhibits fatty acid uptake in adipocytes (fat cells), leading to:
Studies have shown that this compound can significantly reduce atherosclerotic lesions in animal models, indicating its potential for cardiovascular health improvement .
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications.
Acetic acid, 3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy- has several scientific applications:
The synthesis of acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]- (C₂₅H₂₂N₂O₃, MW 398.461) follows a convergent strategy that independently constructs the pyrazole core before linker attachment. The primary route involves three critical stages: (1) formation of the 3,4-diphenyl-1H-pyrazole heterocycle, (2) functionalization of the phenoxyacetic acid component, and (3) final coupling through alkyl chain connection [3] [6].
Key intermediates include 3,4-diphenyl-1H-pyrazole, synthesized via cyclocondensation of appropriate 1,3-dicarbonyl precursors with phenylhydrazine derivatives under acidic conditions. Simultaneously, the phenoxyacetic acid arm is prepared through Williamson ether synthesis between 3-hydroxyphenyl derivatives and ethyl bromoacetate, followed by alkaline hydrolysis. The crucial N-alkylation step connects these fragments via reaction of the pyrazole nitrogen with a bromoethyl-substituted phenoxy intermediate. This alkylation typically employs polar aprotic solvents (DMF, acetonitrile) with inorganic bases (K₂CO₃) at 60-80°C, achieving yields of 68-82% after purification by column chromatography [6] [9].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Typical Yield | Characterization |
---|---|---|---|
3,4-Diphenyl-1H-pyrazole | Heterocyclic core | 75-85% | ¹H NMR (DMSO-d6): δ 7.25-7.85 (m, 10H, Ar-H), 8.15 (s, 1H, pyrazole-H) |
Ethyl [3-(2-bromoethyl)phenoxy]acetate | Alkylating agent | 70-78% | ¹H NMR (CDCl3): δ 4.65 (s, 2H, OCH₂CO), 3.75 (t, 2H, CH₂Br), 4.25 (t, 2H, ArCH₂) |
Crude acetic acid derivative | Final product before purification | ~85% | TLC (EtOAc/hexane 1:1) Rf = 0.42 |
Optimization studies reveal that controlling stoichiometry in the N-alkylation step is critical, with a 1:1.2 molar ratio (pyrazole:bromoalkyl intermediate) minimizing di-alkylated byproducts. Post-reaction processing involves extraction with ethyl acetate, water washing to remove salts, and recrystallization from ethanol/water mixtures to obtain analytically pure compound [6].
Regiocontrol in 3,4-diphenylpyrazole synthesis presents significant challenges due to potential isomer formation during cyclization. Advanced methodologies employ orthogonal protecting group strategies and catalyst-controlled reactions to ensure exclusive 1,3,4-trisubstitution patterns essential for proper linker attachment [6] [8].
Selective N1-functionalization is achieved through temporary N2-protection using tert-butoxycarbonyl (Boc) groups during pyrazole ring formation. After cyclization, the Boc group is selectively cleaved under mild acidic conditions (10% TFA/DCM), exposing N1 for regioselective alkylation while preventing O-alkylation or C-alkylation side reactions. Alternative approaches utilize sterically hindered bases (DBU) in toluene to direct alkylation exclusively to the pyrazole nitrogen, exploiting the differential acidity of N1-H versus other functional groups [8]. For unsymmetrical 3,4-diaryl systems, microwave-assisted condensation (150°C, 20 min) with phenylhydrazine hydrochloride in acetic acid solvent provides enhanced regiocontrol (≥95:5 regioselectivity) compared to conventional thermal methods (80:20 selectivity) due to rapid, uniform heating kinetics [4].
Table 2: Regioselectivity Outcomes Under Different Conditions
Method | Temperature | Catalyst/Base | Regioselectivity Ratio (1,3,4-isomer:others) | Key Advantage |
---|---|---|---|---|
Conventional thermal | 80°C | K₂CO₃ | 80:20 | Simplicity |
Microwave-assisted | 150°C | HCl (cat.) | 95:5 | Reaction time <30 min |
Protected N2-Boc | 25°C | TFA deprotection | >98:2 | Near-complete regiocontrol |
Sterically hindered base | 110°C | DBU | 90:10 | No protecting groups needed |
Structural confirmation of regiochemistry relies on ¹H-¹⁵N HMBC NMR, where the N1-alkylated pyrazole shows characteristic three-bond coupling between the acetic acid methylene protons and the pyrazole nitrogen at δ -160 to -170 ppm [8].
Transition metal catalysis significantly enhances the efficiency of forming the ethylphenoxy bridge between the pyrazole and acetic acid moieties. Palladium-based systems (Pd(PPh₃)₄, 5 mol%) enable direct C-O coupling between 3-(2-chloroethyl)phenol derivatives and bromoacetic acid esters under mild conditions (80°C, 4h), avoiding harsh Williamson conditions that promote ester hydrolysis [6] [7].
Copper(I) iodide (10 mol%) with 1,10-phenanthroline as ligand in DMF catalyzes the coupling of 3-(2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl)phenol with ethyl bromoacetate at room temperature within 8 hours, achieving 92% conversion. Subsequent saponification with NaOH (2M) in THF/H₂O quantitatively generates the target acetic acid derivative. This catalytic route reduces side-product formation to <5% compared to 15-20% in non-catalyzed alkylations, as confirmed by HPLC analysis [7] [10].
Acetic acid itself serves as an effective reaction medium for one-pot assembly of pyrazole-acetic acid conjugates. The reaction of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal generates enaminones that subsequently undergo cyclocondensation with hydrazinyl precursors in acetic acid solvent at 90°C, achieving 85-90% yields without isolation of intermediates [10]. The acidic environment facilitates both imine formation and dehydrative cyclization while suppressing polyalkylation. This method demonstrates exceptional functional group tolerance, accommodating electron-donating (-OMe, -NMe₂) and electron-withdrawing (-NO₂, -CF₃) substituents on phenyl rings without yield reduction.
Table 3: Catalytic Efficiency Comparison for Linker Formation
Catalyst System | Reaction Time (h) | Temperature (°C) | Yield (%) | Byproducts Identified |
---|---|---|---|---|
Pd(PPh₃)₄ (5 mol%) | 4 | 80 | 88 | <3% Dehalogenated species |
CuI/Phenanthroline (10 mol%) | 8 | 25 | 92 | <5% Di-alkylated product |
Acetic acid (solvent) | 6 | 90 | 85 | <8% Hydrolyzed ester |
Uncatalyzed (K₂CO₃) | 12 | 80 | 75 | 15-20% (Mostly ether cleavage) |
Solvent polarity dramatically influences reaction kinetics, regioselectivity, and crystallinity of the final acetic acid derivative during pyrazole cyclization and subsequent coupling steps. Systematic solvent screening reveals that moderate polarity solvents (ε = 20-30) optimize both reaction efficiency and product purity [4] [6].
For pyrazole ring formation, ethanol/water mixtures (4:1 v/v) provide optimal solubility for both organic precursors and inorganic bases (Na₂CO₃), facilitating 85% cyclization yields at reflux temperature. Ultrasound irradiation (40 kHz) in ethanol reduces reaction time from hours to 25-40 minutes while improving crystallinity of the pyrazole intermediate, as confirmed by powder XRD analysis showing sharper diffraction peaks [4]. The coupling of this pyrazole with bromoethylphenoxy intermediates exhibits inverse solvent dependence: non-polar toluene gives slow reaction but high crystallinity, while polar aprotic DMF accelerates coupling but requires anti-solvent addition (hexane) for crystallization.
Binary solvent systems resolve this dichotomy: initial reaction in DMF (80°C, 2h) followed by controlled addition of heptane induces gradual crystallization directly from the reaction mixture, eliminating separate purification. This approach yields material with >99% HPLC purity and consistent polymorphic Form I, verified by DSC endotherm at 158-160°C [6] [9]. For acid-sensitive substrates, replacing acetic acid with Lewis acid catalysts (Sc(OTf)₃, 5 mol%) in dichloroethane enables efficient cyclization at 25°C without epimerization of chiral centers.
Table 4: Solvent Impact on Key Reaction Parameters
Solvent System | Dielectric Constant (ε) | Cyclization Yield (%) | Coupling Yield (%) | Final Product Purity (HPLC%) |
---|---|---|---|---|
Ethanol/H₂O (4:1) | 24 | 85 | 68 | 97.2 |
Acetonitrile | 37.5 | 78 | 82 | 98.5 |
Toluene | 2.4 | 65 | 75 | 99.1 |
DMF | 38.3 | 82 | 90 | 97.8 |
DMF/Heptane (1:2) | 12.5* | 84 | 88 | 99.3 |
Ultrasound-assisted ethanol | 24 | 89* | 85* | 98.9 |
Notes: *Effective dielectric in biphasic system; *Reaction time reduced by 60-70%
Green solvent alternatives have been evaluated, with cyclopentyl methyl ether (CPME) providing comparable yields (80%) to traditional solvents while enabling easier recycling through aqueous extraction protocols. This reduces overall process mass intensity by 40% compared to DMF-based routes [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7